3-(2,4-Dichlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2,4-Dichlorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, an indole moiety, and a pyrazole ring. Its complex structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1H-indole-3-carboxaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted products, depending on the nucleophile used.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or activate specific signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione (SB216763): A glycogen synthase kinase-3 inhibitor with therapeutic properties in pulmonary inflammation and fibrosis.
3-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: Another compound with similar structural features and biological activities.
Uniqueness
3-(2,4-Dichlorophenyl)-N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which allows it to interact with a broader range of biological targets. Its structure provides a balance between hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C19H13Cl2N5O |
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Molecular Weight |
398.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H13Cl2N5O/c20-12-5-6-14(15(21)7-12)17-8-18(25-24-17)19(27)26-23-10-11-9-22-16-4-2-1-3-13(11)16/h1-10,22H,(H,24,25)(H,26,27)/b23-10+ |
InChI Key |
FVCSVNJCCZFKTQ-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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